molecular formula C25H15D5N4O5 B1139157 Azilsartan D5 CAS No. 1346599-45-8

Azilsartan D5

カタログ番号 B1139157
CAS番号: 1346599-45-8
分子量: 461.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azilsartan D5 is a labeled analogue of Azilsartan . Azilsartan is an angiotensin II type 1 receptor antagonist used to treat high blood pressure (hypertension) . It is also used as an internal standard for the quantification of azilsartan by GC- or LC-MS .


Synthesis Analysis

Improved synthesis of azilsartan, an angiotensin II receptor blocker, has been developed . The process controls impurities to below 0.10% level by isolating the intermediate, azilsartan methyl ester as DBU salt .


Molecular Structure Analysis

Azilsartan D5 has a molecular formula of C25H20N4O5 . Its molecular weight is 461.5 g/mol . The IUPAC name is 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid .


Chemical Reactions Analysis

Azilsartan is formed from azilsartan medoxomil by hydrolysis in the gastrointestinal tract and liver . It also acts as an inverse agonist, inhibiting angiotensin II-induced accumulation of inositol-1-phosphate in COS-7 cells expressing recombinant human AT1 .


Physical And Chemical Properties Analysis

Azilsartan D5 has a molecular weight of 461.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 7 .

科学的研究の応用

Application in Pharmacology

Summary of the Application

Azilsartan Kamedoxomil is an AT1-subtype angiotensin II receptor blocker (ARB). It is used for the treatment of essential hypertension .

Methods of Application or Experimental Procedures

During the laboratory synthesis of Azilsartan Kamedoxomil, four related substances of Azilsartan Kamedoxomil were observed and identified .

Results or Outcomes

Azilsartan Kamedoxomil has shown promising results in blood pressure (BP) reduction and tolerability .

Application in Clinical Pharmacokinetic Study

Summary of the Application

A simple, high-throughput and validated LC–MS/MS method was developed for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study .

Methods of Application or Experimental Procedures

A sensitive, specific and rapid liquid chromatographic–tandem mass spectrometric (LC MS/MS) method was developed and validated to quantify azithromycin concentrations in human plasma .

Results or Outcomes

The method was successfully applied to a clinical pharmacokinetic study .

Application in Crystallography and Solubility Studies

Summary of the Application

Azilsartan is a novel angiotensin II receptor blocker primarily used to treat high blood pressure. However, it is not a formulation-friendly molecule largely due to inherent water-solubility pitfalls .

Methods of Application or Experimental Procedures

Two novel cocrystals of azilsartan (AZ) were studied (AZ-BIP, AZ-BPE; BIP = 4,4′-bipyridine, BPE = trans-1,2-bis (4-pyridyl) ethylene) by solution crystallization . The structures of these two cocrystals were characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), including the single-crystal structure determination of AZ-BIP and AZ-BPE .

Results or Outcomes

The equilibrium solubility study demonstrated that the AZ-BIP and AZ-BPE cocrystals both showed higher solubility than azilsartan in water .

Application in Cardiology

Summary of the Application

Azilsartan has been used in a randomized, open-label trial to evaluate its efficacy on left ventricular (LV) diastolic dysfunction in patients with hypertension and either heart failure with preserved ejection fraction (HFpEF) or HF with mildly reduced ejection fraction (HFmrEF) .

Methods of Application or Experimental Procedures

In this trial, 193 hypertensive patients with HF and LV ejection fraction ≥ 45% were randomly assigned to 20 mg of azilsartan (n = 95) or 8 mg of candesartan (n = 98), once daily for 48 weeks .

Results or Outcomes

The study showed that azilsartan improves LV diastolic dysfunction more than candesartan in patients with HF .

Safety And Hazards

Azilsartan D5 should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant papers on Azilsartan D5 have been analyzed to provide this information .

特性

IUPAC Name

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747075
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azilsartan-d5

CAS RN

1346599-45-8
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azilsartan D5
Reactant of Route 2
Reactant of Route 2
Azilsartan D5
Reactant of Route 3
Azilsartan D5
Reactant of Route 4
Azilsartan D5
Reactant of Route 5
Azilsartan D5
Reactant of Route 6
Azilsartan D5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。